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molecular formula C10H9FO B8783681 1-(4-Fluorophenyl)-2-methylprop-2-en-1-one CAS No. 58472-45-0

1-(4-Fluorophenyl)-2-methylprop-2-en-1-one

Cat. No. B8783681
M. Wt: 164.18 g/mol
InChI Key: DUOJDZXDNXBCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970693

Procedure details

A slurry of 29.4 g. (0.220 mole) of anhydrous aluminum chloride in 38.4 g. (0.40 mole) of fluorobenzene under nitrogen is cooled to 15°C. Methacrylyl chloride (21.9 g., 0.200 mole) is then added dropwise over 30 minutes while holding the temperature at 15° to 20°C. The mixture is warmed to 30°C over 10 minutes, stirred at 30°C for 10 minutes and quenched in ice. The product is extracted into hexane. The hexane layer is dried over anhydrous sodium sulfate and concentrated in vacuo to give 4'-fluoro-2-methylacrylophenone.
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
21.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12](Cl)(=[O:16])[C:13]([CH3:15])=[CH2:14]>>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:16])[C:13]([CH3:15])=[CH2:14])=[CH:8][CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.22 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
FC1=CC=CC=C1
Step Three
Name
Quantity
21.9 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30°C for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 15° to 20°C
CUSTOM
Type
CUSTOM
Details
quenched in ice
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The hexane layer is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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